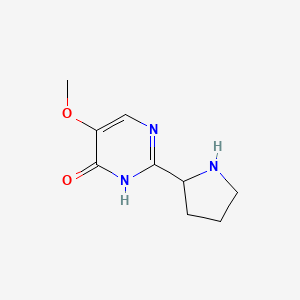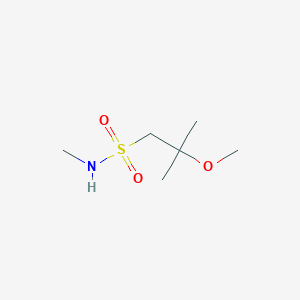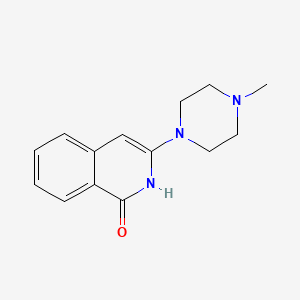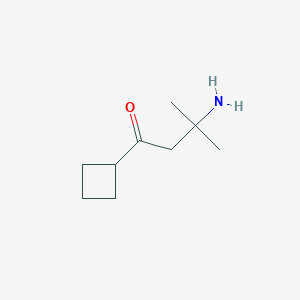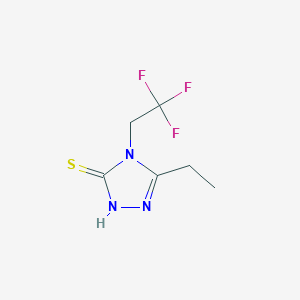![molecular formula C10H10N2O3S B13205162 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of hydrazonoyl halides and ethanol as solvents, with heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available substances. The steps include the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution reactions can lead to a variety of functionalized thiazolo[5,4-b]pyridine derivatives .
Applications De Recherche Scientifique
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antitumor properties are being explored for potential cancer therapies.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which plays a crucial role in cell growth and survival pathways . The compound’s ability to form hydrogen bonds with key amino acids in the active site of enzymes contributes to its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their pharmacological activities.
Thiazole derivatives: Compounds with a thiazole ring exhibit similar antimicrobial and anti-inflammatory properties.
Pyridine derivatives: These compounds are known for their wide range of biological activities, including antioxidant and antitumor effects.
Uniqueness
5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of both thiazole and pyridine rings. This structural arrangement provides multiple reactive sites, enabling diverse chemical modifications and a broad spectrum of biological activities .
Propriétés
Formule moléculaire |
C10H10N2O3S |
|---|---|
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3S/c1-4-6(3-13)5(2)11-9-7(4)8(10(14)15)12-16-9/h13H,3H2,1-2H3,(H,14,15) |
Clé InChI |
REMWLMFHUBJPLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC2=C1C(=NS2)C(=O)O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



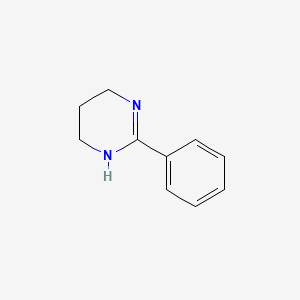
![5-[4-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13205091.png)
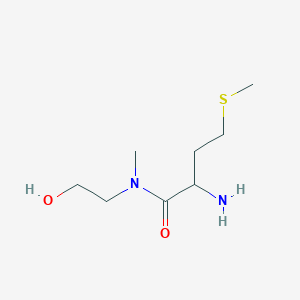
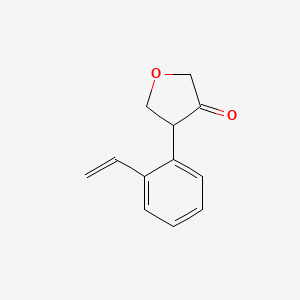
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
